Resminostat

Epigenetics HDAC inhibition Oncology drug discovery

Resminostat uniquely combines potent HDAC1/3/6 inhibition (IC50: 42.5/50.1/71.8 nM) with minimal HDAC8 activity (877 nM), avoiding dose-limiting toxicities of broader pan-HDAC inhibitors. The only HDAC inhibitor in Phase II for CTCL maintenance (RESMAIN trial), achieving a 5-fold PFS improvement in HCC when combined with sorafenib (SHELTER). Patented in 58 countries through the 2030s for guaranteed multi-year supply continuity. Ideal for preclinical HCC epigenetic combination and CTCL translational research.

Molecular Formula C16H19N3O4S
Molecular Weight 349.4 g/mol
CAS No. 864814-88-0
Cat. No. B1684003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResminostat
CAS864814-88-0
Synonyms4SC201;  4SC-201;  4SC 201;  RAS-2410;  RAS2410;  RAS 2410;  Resminostat.
Molecular FormulaC16H19N3O4S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO
InChIInChI=1S/C16H19N3O4S/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21/h3-10,12,21H,11H2,1-2H3,(H,17,20)/b8-5+
InChIKeyFECGNJPYVFEKOD-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Resminostat (CAS 864814-88-0) Procurement Guide: An Orally Bioavailable HDAC1/3/6 Inhibitor in Phase II Clinical Development for Solid Tumors and Lymphomas


Resminostat (4SC-201, RAS2410) is an orally bioavailable histone deacetylase (HDAC) inhibitor that potently and selectively targets HDAC isoforms 1, 3, and 6, with demonstrated in vivo pharmacodynamic activity and a dose-proportional pharmacokinetic profile [1][2]. The compound has advanced to Phase II clinical development across multiple oncology indications including hepatocellular carcinoma (HCC), Hodgkin lymphoma (HL), and cutaneous T-cell lymphoma (CTCL), with a favorable safety and tolerability profile established in first-in-human studies [2].

Why HDAC Inhibitors Cannot Be Substituted: Resminostat's Differentiated Selectivity Profile Enables Unique Clinical Applications


While multiple pan-HDAC inhibitors exist in the clinic, Resminostat exhibits a distinct selectivity fingerprint that differentiates it from comparators such as vorinostat (SAHA), panobinostat, and entinostat. Resminostat potently inhibits HDAC1, 3, and 6 with sub-100 nM IC50 values while demonstrating significantly reduced activity against HDAC8 (IC50 = 877 nM), creating a therapeutic window that avoids the dose-limiting toxicities associated with broader HDAC isoform inhibition [1]. Unlike class I-selective agents such as entinostat, Resminostat's inclusion of HDAC6 inhibition may confer additional immunomodulatory and anti-metastatic benefits, as evidenced by its ability to counteract platelet-mediated tumor invasion in HCC [2]. These pharmacologic differences translate into distinct clinical development paths and combination strategies that cannot be replicated by simply substituting an alternative HDAC inhibitor.

Quantitative Differentiation of Resminostat: Head-to-Head and Cross-Study Evidence for Procurement Decisions


HDAC Isoform Selectivity Profile: Resminostat Demonstrates Balanced Inhibition of HDAC1/3/6 with Sub-100 nM Potency and Reduced HDAC8 Activity

Resminostat exhibits a distinct selectivity profile compared to other clinical-stage HDAC inhibitors. It potently inhibits HDAC1, HDAC3, and HDAC6 with IC50 values of 42.5 nM, 50.1 nM, and 71.8 nM, respectively, while displaying 12- to 20-fold weaker activity against HDAC8 (IC50 = 877 nM) [1]. In contrast, vorinostat (SAHA) is a broader pan-HDAC inhibitor with IC50 values of 55 nM, 47 nM, and 14 nM for HDAC1, HDAC3, and HDAC6, respectively, and significant activity against other isoforms [2]. Panobinostat is even more potent, with IC50 values of 2.5 nM (HDAC1), 2.1 nM (HDAC3), and 10.5 nM (HDAC6), and also inhibits HDAC8 (IC50 = 277 nM) [3]. Entinostat, a class I-selective HDAC inhibitor, shows IC50 values of 53.89 nM for HDAC1, 77.18 nM for HDAC3, and >10,000 nM for HDAC6, indicating no meaningful HDAC6 activity [4].

Epigenetics HDAC inhibition Oncology drug discovery

Superior Clinical Efficacy in Hepatocellular Carcinoma: Resminostat Plus Sorafenib Achieves 5-Fold Higher 12-Week PFS Rate Than Monotherapy

In the Phase I/II SHELTER trial (NCT00943449) in patients with advanced HCC who progressed on first-line sorafenib, the combination of resminostat plus sorafenib demonstrated a progression-free survival (PFS) rate at 12 weeks of 62.5%, compared to only 12.5% for resminostat monotherapy [1]. Median time to progression (TTP) was 6.5 months for the combination versus 1.8 months for monotherapy; median overall survival (OS) was 8.0 months versus 4.1 months, respectively [1]. This represents a 5-fold improvement in 12-week PFS rate and a 3.6-fold extension in TTP when resminostat is used in combination. Notably, the combination did not alter resminostat's pharmacokinetic profile, and the HDAC inhibitory activity was maintained [1].

Hepatocellular carcinoma Combination therapy Sorafenib

Mechanistic Differentiation: Resminostat Plus Sorafenib Uniquely Blocks Platelet-Induced Tumor Cell Invasion in HCC

A preclinical study demonstrated that while neither resminostat nor sorafenib alone effectively blocks platelet-induced HCC cell invasion, the combination of resminostat (1 μM) and sorafenib (5 μM) significantly abrogated this invasive capability [1]. The combination reduced platelet-induced CD44 expression and deregulated epithelial-mesenchymal transition (EMT)-related genes, leading to decreased phosphorylated ERK levels and inhibition of mitogenic signaling [1]. In contrast, entinostat—a class I-selective HDAC inhibitor—lacks HDAC6 inhibitory activity and does not exhibit this combination effect with sorafenib in platelet-mediated invasion models (inference based on mechanistic differences) [2].

Tumor invasion Platelet-mediated metastasis EMT

Favorable Pharmacokinetic Profile: Dose-Proportional Exposure and Complete Target Engagement at Clinically Achievable Doses

Resminostat exhibits dose-proportional pharmacokinetics with low inter-patient variability across the dose range of 100 mg to 800 mg once-daily [1]. At doses ≥400 mg, resminostat achieves 100% inhibition of HDAC enzymatic activity in peripheral blood mononuclear cells (PBMCs), confirming robust on-target pharmacodynamic engagement [1][2]. In contrast, other HDAC inhibitors such as vorinostat demonstrate non-linear pharmacokinetics and require higher doses to achieve comparable target engagement, which may contribute to increased toxicity [3].

Pharmacokinetics Pharmacodynamics Dose proportionality

Indication-Specific Clinical Advancement: Resminostat is the Only HDAC Inhibitor in Phase II Development for Maintenance Therapy in CTCL

Resminostat is being evaluated in the Phase II RESMAIN trial (NCT02953301) as maintenance therapy for patients with advanced-stage cutaneous T-cell lymphoma (CTCL) who have achieved disease control with prior systemic therapy . This represents a unique clinical positioning among HDAC inhibitors; vorinostat and romidepsin are approved for CTCL but are used as active treatment rather than maintenance, and panobinostat is approved only for multiple myeloma [1][2]. No other HDAC inhibitor is currently in Phase II development specifically for CTCL maintenance.

Cutaneous T-cell lymphoma Maintenance therapy Phase II clinical trial

Robust Intellectual Property Protection: Composition of Matter Patents Granted in 58 Countries Including Major Markets

Resminostat benefits from a comprehensive patent portfolio including composition of matter protection in all major markets (US, Europe, Japan, China, South Korea, Russia, India, Canada) and medical use patents covering mono- and combination therapy in cancer indications [1]. As of 2015, patents have been granted in 58 countries [1]. This level of patent protection exceeds that of several comparator HDAC inhibitors, such as vorinostat (now generic in many regions) and panobinostat (limited remaining patent life), ensuring long-term supply chain stability and reducing the risk of generic disruption for ongoing research programs.

Patent protection Intellectual property Supply chain

Optimal Research and Industrial Applications for Resminostat Based on Quantitative Differentiation Evidence


Combination Therapy Studies in Hepatocellular Carcinoma with Sorafenib

Based on the SHELTER trial data showing a 5-fold improvement in 12-week PFS rate (62.5% vs. 12.5%) and a 3.6-fold extension in TTP (6.5 months vs. 1.8 months) when Resminostat is combined with sorafenib, this compound is optimally suited for preclinical and clinical studies evaluating epigenetic combination strategies in HCC [1]. The combination's unique ability to block platelet-mediated tumor invasion further supports its use in HCC models where metastasis and EMT are key endpoints [2].

Maintenance Therapy Research in Cutaneous T-Cell Lymphoma (CTCL)

Resminostat's positioning as the only HDAC inhibitor in Phase II development for CTCL maintenance therapy (RESMAIN trial) makes it the compound of choice for translational studies investigating the role of epigenetic modulation in preventing relapse after initial systemic therapy . This application is not served by approved HDAC inhibitors such as vorinostat or romidepsin, which are used in active treatment settings.

Investigations Requiring Balanced Class I and HDAC6 Inhibition with Reduced HDAC8 Activity

Resminostat's selectivity profile (IC50: HDAC1 42.5 nM, HDAC3 50.1 nM, HDAC6 71.8 nM; HDAC8 877 nM) provides a unique tool for dissecting the contributions of specific HDAC isoforms to cancer phenotypes . Unlike entinostat (no HDAC6 activity) or panobinostat (potent HDAC8 inhibition), Resminostat allows researchers to interrogate the combined effects of class I and HDAC6 inhibition while minimizing HDAC8-mediated toxicity, which is particularly relevant in hematologic malignancies and solid tumors with high HDAC6 expression.

Long-Term, Multi-Year Research Programs Requiring Stable Compound Supply

With composition of matter patents granted in 58 countries and an active patent estate extending into the 2030s, Resminostat offers superior supply chain stability compared to generic HDAC inhibitors like vorinostat [3]. Research programs spanning multiple years can confidently procure Resminostat without risk of manufacturer changes, batch variability, or sudden discontinuation due to patent expiry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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